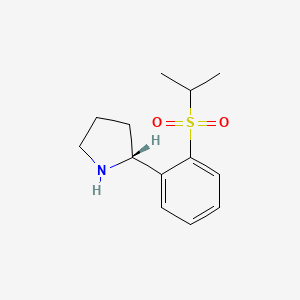
(r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is a chiral compound featuring a pyrrolidine ring substituted with a sulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and phenyl groups. One common method is the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenyl group can be reduced under hydrogenation conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides steric hindrance, enhancing selectivity and potency. The phenyl group may participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: A diketone derivative with enhanced reactivity.
Prolinol: A hydroxylated pyrrolidine with different pharmacological properties.
Uniqueness
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the chiral center provides opportunities for enantioselective interactions.
Properties
CAS No. |
900174-90-5 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
(2R)-2-(2-propan-2-ylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)17(15,16)13-8-4-3-6-11(13)12-7-5-9-14-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3/t12-/m1/s1 |
InChI Key |
SPGJOXUIQRAPPZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1[C@H]2CCCN2 |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















